molecular formula C12H15N B094422 1,3,3-Trimethyl-2-methyleneindoline CAS No. 118-12-7

1,3,3-Trimethyl-2-methyleneindoline

Cat. No. B094422
CAS RN: 118-12-7
M. Wt: 173.25 g/mol
InChI Key: ZTUKGBOUHWYFGC-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-methyleneindoline is a chemical compound that serves as a fundamental structure for various synthetic modifications leading to a wide range of derivatives with potential biological activities and applications in material science. The core structure of this compound allows for the introduction of various substituents, which can significantly alter its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of derivatives of 1,3,3-trimethyl-2-methyleneindoline has been explored in several studies. For instance, a method for synthesizing 3-methylene-isoindolin-1-ones under aqueous phase-transfer conditions has been developed, which involves the use of a CuCl/PPh3 catalyst system and a phase-transfer agent . Another study describes the synthesis of unsymmetrical leuco-TAM derivatives from commercially available 2-methylene-1,3,3-trimethylindoline and substituted cinnamaldehyde derivatives, highlighting the potential for creating potent precursors for Cy5 TAM+ dyes . Additionally, a Cu(I)-catalysed synthesis of substituted 3-methyleneisoindolin-1-ones using alkynyl acids as an alkyne source has been reported .

Molecular Structure Analysis

The molecular structure of 1,3,3-trimethyl-2-methyleneindoline derivatives has been elucidated using various spectroscopic techniques. For example, novel unsymmetrical leuco-TAM derivatives were determined using 1D and 2D NMR spectroscopy experiments, including COSY, HMBC, and NOESY . Conformational analysis of carbonyl derivatives of 1,3,3-trimethyl-2-methyleneindoline was performed using PMR spectroscopy with lanthanide shift reagents, revealing the preferred conformations of these compounds .

Chemical Reactions Analysis

The reactivity of 1,3,3-trimethyl-2-methyleneindoline derivatives has been investigated in several studies. Phosphorylation of certain derivatives with phosphorus(III) halides led to the formation of oxazaphosphinin and phosphindolone systems . Additionally, the reaction of 1,3,3-trimethyl-2-methyleneindoline with dialkylphosphites was used to synthesize indolium salts and their derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,3-trimethyl-2-methyleneindoline derivatives are influenced by the substituents attached to the core structure. The conformational analysis revealed that the COR group is trans-oriented relative to the heteroring nitrogen atom, and the aldehyde exists primarily in the s-trans conformation, while the ketones exist primarily in the s-cis conformation . The reaction products of 1,3,3-trimethyl-2-methyleneindoline with various reagents have been analyzed by spectroscopic methods, providing insights into their structural and electronic properties .

Scientific Research Applications

  • Synthesis of Indolium Salts and Derivatives

    The addition products of dialkylphosphites and 1,3,3-trimethyl-2-methyleneindoline are used to synthesize 1,2,3,3-tetramethyl-3H-indolium salts and their benzene ring substituted derivatives. This process includes the removal of the protecting phosphorus group with mineral acids (Tolmachev et al., 1993).

  • Conformational Analysis of Carbonyl Derivatives

    Using PMR spectroscopy and lanthanide shift reagents, the preferred conformations of carbonyl derivatives of 1,3,3-trimethyl-2-methyleneindoline were determined. These derivatives exhibit specific orientations of the COR group relative to the heteroring nitrogen atom (Zemlyanoi et al., 1983).

  • Heterocyclization with Hydrazines

    This compound reacts with hydrazines to form both linear hydrazones and substituted pyrazoles, utilizing the enamine fragment and N—H protons for further heterocyclizations (Tohnachev et al., 1994).

  • Phosphorylation and Further Cyclization

    Phosphorylation of certain derivatives of 1,3,3-trimethyl-2-methyleneindoline leads to the formation of specific phosphorus-containing heterocycles, which are further cyclized into other complex structures (Chekotylo et al., 2003).

  • Synthesis of Spiropyrans

    The reaction of this compound with salicylaldehydes can result in the formation of spiropyrans, with variations in yield and characteristics based on the reaction conditions and solvents used (Gal'bershtam et al., 1975).

  • Formation of Charge Transfer Compounds

    It reacts with TCNQ derivatives to form intramolecular charge transfer compounds, characterized by specific molecular and crystal structures (Chong et al., 2003).

  • Solvatochromic and Photochromic Characteristics

    Its derivatives exhibit solvatochromic behavior and photochromic characteristics, with structural parameters determined through flash photolysis and spectrometry (Pozzo et al., 1993).

  • Reactions with Tetrazines

    It acts as a C-nucleophile in reactions with tetrazines, leading to the formation of pyridazines and other complex structures (Rusinov et al., 2011).

  • Synthesis of Isoxazole Spiro-Indolines

    Its derivatives can be transformed into isoxazole spiro-indolines, which do not show photochromic properties, unlike their unsubstituted analogs (Przhiyalgovskaya et al., 1987).

  • Synthesis of 5-Benzopyridyl-Substituted Indolines

    A method for synthesizing 5-benzopyridyl-substituted indolines has been developed, involving the hetarylation of tetramethylindoline followed by oxidation and aromatization (Tolmachev et al., 1989).

  • Synthesis of Novel Leuco-TAM Derivatives

    Unsymmetrical leuco-TAM derivatives were synthesized from 2-methylene-1,3,3-trimethylindoline, showing potential as precursors for Cy5 TAM+ dyes (Keum et al., 2011).

  • Cation Binding Properties

    A novel phthalide-fused indoline derivative synthesized from 1,3,3-trimethyl-2-methyleneindoline exhibited selectivity and sensitivity for Sn2+ cations (Wong et al., 2018).

  • Preparation of Squaraine Dye

    A green method for preparing a squaraine dye using 1,3,3-trimethyl-2-methyleneindoline was developed, highlighting its use in dye synthesis (Minkovska et al., 2018).

Safety And Hazards

1,3,3-Trimethyl-2-methyleneindoline is classified as Acute Tox. 4 Oral - Aquatic Acute 1 . It is very toxic to aquatic life with long-lasting effects . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

1,3,3-trimethyl-2-methylideneindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-8H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUKGBOUHWYFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=CC=CC=C21)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051596
Record name 1,3,3-Trimethyl-2-methyleneindoline
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Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethyl-2-methyleneindoline

CAS RN

118-12-7
Record name 1,3,3-Trimethyl-2-methyleneindoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-
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Record name Fischer's base
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Record name 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-
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Record name 1,3,3-Trimethyl-2-methyleneindoline
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Record name 1,3,3-trimethyl-2-methyleneindoline
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Synthesis routes and methods

Procedure details

If colour bases which are obtained by coupling 4-anisidine to 1,3,3,5-tetramethyl-2-methylene-indoline, 5-chloro-1,3,3-trimethyl-2-methylene-indoline, 5-methoxy-1,3,3-trimethyl-2-methylene-indoline or 5-ethoxy-1,3,3-trimethyl-2-methylene-indoline are used instead of the colour base obtained from 4-anisidine and 1,3,3-trimethyl-2-methylene-indoline and the procedure is otherwise the same, valuable cationic hydrazone dyestuffs are likewise obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
416
Citations
K Nagarajan, S Mehta - The Journal of Organic Chemistry, 1970 - ACS Publications
·€ 3). There was a peak at m/e 236 but it was of insignificant intensity. Thietane dioxide (2) was stable to platinum-catalyzed hydrogenation, while 3 was readily reduced to 6. Spectral …
Number of citations: 9 pubs.acs.org
AA Chekotylo, AN Kostyuk, AM Pinchuk… - … Journal of Main …, 2003 - Wiley Online Library
The phosphorylation of N‐benzoyl‐2‐(1,3,3‐trimethyl‐2‐methyleneindoline)acetamide (2) and ω‐(3‐dimethylamino)benzoyl‐1,3,3‐trimethyl‐2‐methyleneindoline (6) with phosphorus(…
Number of citations: 14 onlinelibrary.wiley.com
G Saito, CH Chong, M Makihara, A Otsuka… - Journal of the …, 2003 - ACS Publications
We report a simple and convenient method to evaluate the relative ionicity δ of the typical intramolecular charge-transfer (CT) molecules linked by π-bond D δ + −π−A δ - (D, donor; A, …
Number of citations: 16 pubs.acs.org
B Robinson - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
IT has been observed that 1, 2, 3, 4, 10, 11-hexahydro-l0-hydroxy-l, l, 9, ll-tetramethyl-carbazole (I), obtained by treatment of 2, 3, 4, 11-tetrahydro-l, l, 9, 1l-tetraniethyl-1H-carbazolium …
Number of citations: 9 pubs.rsc.org
VN Zemlyanoi, IL Mushkalo, MY Kornilov… - Chemistry of …, 1983 - Springer
The preferred conformations of a number of carbonyl derivatives of 1,3,3-trimethyl-2-methyleneindoline were determined by PMR spectroscopy with the use of lanthanide shift reagents. …
Number of citations: 2 link.springer.com
Z Sepehr, H Nasr-Isfahani… - Journal of Applied …, 2021 - jacr.kiau.ac.ir
1',3',3'-trimethyl-8-nitrospiro[chromene-2,2'-indoline] is one of the spiropyran derivatives. In recent years, the spiropyran derivatives have been studied numerously for their photochromic …
Number of citations: 4 jacr.kiau.ac.ir
AA Tolmachev, AY Mitrokhin, VS Tolmacheva… - Chemistry of …, 1993 - Springer
The readily formed addition products of dialkylphosphites and 1,3,3-trimethyl-2-methyleneindoline have been used to synthesize 1,2,3,3-tetramethyl-3H-indolium salts and their …
Number of citations: 3 link.springer.com
AA Tolmachev, LN Babichenko, TS Chmilenko… - Chemistry of …, 1989 - Springer
A method of synthesis of 5-(isoquinol-l-yl)- and 5-(quinol-2-yl)-1,3,3-trimethyl-2-methyleneindolines has been developed consisting of hetarylation of 1,2,3,3-tetra-methylindoline with …
Number of citations: 2 link.springer.com
JOS Beckett, MM Olmstead, JC Fettinger… - Acta Crystallographica …, 2016 - scripts.iucr.org
The crystal structures of the title compounds, C19H19NO and C31H34N2O, were determined as part of an experiment in an undergraduate teaching laboratory that demonstrates the …
Number of citations: 3 scripts.iucr.org
MA Gal'bershtam, NN Artamonova… - Chemistry of Heterocyclic …, 1975 - Springer
The reaction of 1,3,3-trimethyl-ω-formyl-2-methyleneindoline with substituted salicylaldehydes in most organic solvents is accompanied by decarbonylation and gives known …
Number of citations: 3 link.springer.com

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